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molecular formula C12H15FO4 B8314019 3-[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-propionic acid

3-[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-propionic acid

Cat. No. B8314019
M. Wt: 242.24 g/mol
InChI Key: ANIGRNGVZXYGOS-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

The mixture of 3-[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-propionic acid (16 g) in SOCl2 (50 ml) was refluxed for 4 hours. The mixture was evaporated, the residue was dissolved in CS2 (100 ml), and then AlCl3 (20 g) was added. The mixture was heated at 45° C. for 4 hours. 200 ml of ice-water was added to the cooled mixture and the mixture was stirred for another 1 hour. The mixture was extracted by ethyl acetate (300 ml×3). The product was purified by flash column chromatography using ethyl acetate:PE=5:1 as eluent. LC-MS: m/e 225 (MH+).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:13][CH2:14][C:15]([OH:17])=O)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH2:10][O:11][CH3:12]>O=S(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[O:8][CH2:9][CH2:10][O:11][CH3:12])[C:15](=[O:17])[CH2:14][CH2:13]2

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
FC=1C=C(C=CC1OCCOC)CCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CS2 (100 ml)
ADDITION
Type
ADDITION
Details
AlCl3 (20 g) was added
ADDITION
Type
ADDITION
Details
200 ml of ice-water was added to the cooled mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by ethyl acetate (300 ml×3)
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC=1C=C2CCC(C2=CC1OCCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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